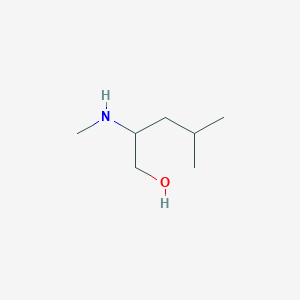

4-Methyl-2-(methylamino)pentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(methylamino)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAXDSKCXOZUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 4 Methyl 2 Methylamino Pentan 1 Ol

Absolute Configuration Determination and Stereoisomerism

The structure of 4-Methyl-2-(methylamino)pentan-1-ol contains two chiral centers, at carbon 2 (C2) and carbon 4 (C4). The presence of 'n' chiral centers means that a maximum of 2^n stereoisomers can exist. For this compound, with two chiral centers, a total of four possible stereoisomers are expected. These would exist as two pairs of enantiomers.

The four stereoisomers are:

(2R, 4R)-4-Methyl-2-(methylamino)pentan-1-ol

(2S, 4S)-4-Methyl-2-(methylamino)pentan-1-ol

(2R, 4S)-4-Methyl-2-(methylamino)pentan-1-ol

(2S, 4R)-4-Methyl-2-(methylamino)pentan-1-ol

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing of these isomers is diastereomeric.

The determination of the absolute configuration of these stereoisomers would typically be achieved through experimental techniques such as X-ray crystallography of a single crystal of a pure stereoisomer or by using spectroscopic methods like Circular Dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations. Another common method involves the chemical correlation of the unknown compound to a compound of a known absolute configuration. However, no such studies have been published specifically for this compound.

Conformational Analysis and Stereodynamics

The conformational landscape of this compound is determined by the rotation around its single bonds. The presence of methyl, hydroxyl, and methylamino groups provides sites for potential intramolecular hydrogen bonding, which could significantly influence the preferred conformations.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like in Nuclear Overhauser Effect (NOE) experiments, are powerful tools for elucidating the predominant conformations in solution. Computational chemistry, employing methods like molecular mechanics or density functional theory (DFT), is also a vital tool for mapping the potential energy surface and identifying low-energy conformers. Specific conformational analysis or stereodynamic studies for this compound have not been reported.

Stereochemical Purity and Enantiomeric Excess Determination

For a sample containing a mixture of stereoisomers of this compound, determining its stereochemical purity and enantiomeric excess (ee) would be crucial for any application where stereochemistry is important. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.

Common methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that involves separating the enantiomers on a chiral stationary phase.

Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral column to separate enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: These reagents interact with the enantiomers to produce diastereomeric complexes or derivatives that have distinct NMR signals, allowing for their quantification.

Without access to pure standards of each stereoisomer or published analytical methods, the determination of stereochemical purity for this specific compound remains a hypothetical exercise.

Influence of Stereochemistry on Chemical Behavior

The spatial arrangement of atoms in the different stereoisomers of this compound is expected to have a profound impact on their chemical and physical properties, as well as their interactions with other chiral molecules.

Chemical Reactivity: The accessibility of the hydroxyl and methylamino functional groups for reaction will be influenced by the stereochemistry at both chiral centers. Steric hindrance caused by the relative positioning of the methyl groups can affect reaction rates and even the feasibility of certain reactions.

Physical Properties: Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. Enantiomers have identical physical properties in an achiral environment but may behave differently in the presence of other chiral entities.

Biological Activity: In a biological context, the different stereoisomers would be expected to interact differently with chiral biological molecules such as enzymes and receptors. This can lead to significant differences in their pharmacological or toxicological profiles.

While these principles are well-established, the specific influence of stereochemistry on the chemical behavior of this compound remains uninvestigated in the scientific literature.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Methylamino Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Analysis

No experimental or predicted ¹H NMR or ¹³C NMR data for 4-Methyl-2-(methylamino)pentan-1-ol has been found in the reviewed literature. This type of analysis would be essential for confirming the compound's molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Two-Dimensional NMR Techniques

Similarly, there is no available information on the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to this compound. These advanced methods would be necessary to establish the connectivity between different parts of the molecule and provide definitive structural assignment.

Mass Spectrometry (MS) Applications

While GC-MS is a common technique for the analysis of amino alcohols, often requiring derivatization to improve volatility, specific applications to this compound are not documented. nih.govmdpi.comsigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data for this compound is present in the public domain. This technique would be useful for determining the compound's molecular weight and observing its protonated form.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no published GC-MS fragmentation patterns or retention data specifically for this compound.

Tandem Mass Spectrometry (MSn) Fragmentation Studies

Detailed fragmentation studies using tandem mass spectrometry (MSn), which are crucial for elucidating the structural components of a molecule, have not been published for this specific compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) group, and alkyl (C-H) groups. The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching of the secondary amine is expected to produce a weaker, sharper band around 3300-3500 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ range. Furthermore, C-O stretching vibrations are typically observed between 1050 and 1150 cm⁻¹, while C-N stretching appears in the 1020-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar O-H group gives a weak Raman signal, the non-polar C-C and C-H bonds produce strong signals, making it useful for characterizing the carbon skeleton of the molecule. The combination of IR and Raman spectra offers a comprehensive vibrational profile of the compound. For instance, studies on structurally similar compounds like cathinone (B1664624) derivatives have utilized these techniques to identify key functional groups, such as carbonyl and amine hydrochloride salt bands. nih.gov

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (Broad, Strong) | Weak Signal |

| Secondary Amine (N-H) | Stretching | 3300-3500 (Medium, Sharp) | Medium Signal |

| Alkyl (C-H) | Stretching | 2850-3000 (Strong) | Strong Signal |

| Carbon-Oxygen (C-O) | Stretching | 1050-1150 (Medium) | Medium Signal |

| Carbon-Nitrogen (C-N) | Stretching | 1020-1250 (Medium) | Medium Signal |

This table presents expected vibrational frequencies based on typical functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of this technique for this compound is limited by its molecular structure.

The compound lacks extensive conjugation or chromophores such as aromatic rings, which are typically responsible for strong absorption in the 200-800 nm range. The primary chromophores present are the lone pair electrons on the oxygen of the hydroxyl group and the nitrogen of the methylamino group. These functional groups undergo n → σ* transitions, which typically occur at wavelengths below 200 nm, outside the range of standard UV-Vis spectrophotometers.

Therefore, a UV-Vis spectrum of this compound dissolved in a standard solvent like ethanol (B145695) or methanol (B129727) is not expected to show significant absorption peaks. This contrasts with analogues containing aromatic systems, such as certain cathinone derivatives, which exhibit distinct absorption maxima. For example, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one show absorption maxima at 253 nm and 265 nm, respectively, due to the electronic transitions within their phenyl rings. nih.gov The absence of such a feature in the spectrum of this compound is a key analytical distinction.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, a successful crystallographic analysis would elucidate the stereochemistry at its chiral centers and map the network of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl and amino groups. These hydrogen bonds are crucial in defining the packing of molecules within the crystal lattice.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-N-H). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding Network | The geometry and connectivity of intermolecular hydrogen bonds. |

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Other Advanced Analytical Techniques for Structural Elucidation

Beyond the primary spectroscopic methods, other analytical techniques are essential for a complete structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would show distinct signals for the -OH and -NH protons, as well as multiplets for the protons on the pentane (B18724) chain, with chemical shifts and splitting patterns confirming the connectivity.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbons bonded to oxygen or nitrogen would appear at different chemical shifts than alkyl carbons).

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as weaker bonds tend to break preferentially, yielding characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing mixtures and confirming the identity of a compound by both its retention time (from GC) and its mass spectrum. nih.gov

These techniques, when used in concert, provide a wealth of data that allows for the unambiguous confirmation of the structure of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 2 Methylamino Pentan 1 Ol

General Reactions of Amino Alcohols

Amino alcohols are a significant class of organic compounds that feature both amine and hydroxyl functional groups. alfa-chemistry.comwikipedia.org This dual functionality allows them to participate in reactions characteristic of both alcohols and amines, and also enables unique intramolecular reactions. alfa-chemistry.comrsc.org

The primary hydroxyl group in 4-Methyl-2-(methylamino)pentan-1-ol can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the presence of the more nucleophilic amine group can complicate these transformations. nih.gov Selective reaction at the hydroxyl group often requires protection of the amine functionality first. nih.gov

Esterification: In the presence of a carboxylic acid or its derivative (like an acyl chloride or anhydride) and a suitable catalyst, the hydroxyl group can form an ester. To prevent the competing N-acylation of the secondary amine, the reaction conditions must be carefully controlled, or the amine group must be protected beforehand.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The basic conditions required for this reaction can also affect the amine group.

Activation and Displacement: The hydroxyl group is a poor leaving group but can be activated by converting it into a better leaving group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution reactions at the C1 position. nih.gov

The secondary amine in this compound is a nucleophilic and basic center. youtube.com It can readily participate in a variety of reactions.

N-Alkylation: The amine can be further alkylated using alkyl halides. This reaction can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. chemistrysteps.com

N-Acylation: Reaction with acyl chlorides or anhydrides will readily form an amide. This reaction is generally faster than the corresponding O-acylation of the hydroxyl group.

Diazotization: While primary amines can be converted to diazonium salts, secondary amines like the one in the target molecule react with nitrous acid to form N-nitrosamines. chemistrysteps.com

Reductive Amination: The amine functionality itself can be formed via the reductive amination of a corresponding ketone, highlighting a key synthetic pathway to this class of compounds.

The proximity of the hydroxyl and amino groups in this compound allows for intramolecular cyclization reactions to form various heterocyclic compounds. rsc.orgnih.gov These reactions are often driven by the formation of stable five, six, or seven-membered rings.

Oxazolidine (B1195125) Formation: In the presence of an aldehyde or ketone, amino alcohols can undergo a cyclization reaction to form an oxazolidine ring.

Lactam and Cyclic Amine Formation: Through catalytic processes, amino alcohols can be selectively cyclized to form lactams (cyclic amides) or cyclic amines. researchgate.net For instance, adding a hydrogen acceptor can favor the formation of the amide (lactam), while adding water can promote the formation of the cyclic amine. researchgate.net

Morpholinone and Oxazolidinone Synthesis: Amino alcohols serve as key starting materials for the synthesis of morpholinones and oxazolidinones, which are important structural motifs in medicinal chemistry. nih.gov For example, reaction with chloroacetyl chloride followed by intramolecular cyclization can yield morpholinones. nih.gov Oxazolidinones can be prepared by treating the amino alcohol with reagents like carbonyldiimidazole or diethylcarbonate. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the alcohol or the amine functional group, or both.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.govlouisville.edu The direct oxidation of unprotected amino alcohols to the corresponding amino aldehydes or ketones can be challenging but has been achieved using specific catalytic systems, such as 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis for aerobic oxidation. nih.gov Other reagents like manganese(IV) oxide have been used for the mild oxidation of β-amino alcohols to α-amino aldehydes. researchgate.netthieme-connect.com Over-oxidation to a carboxylic acid is also a possible pathway. louisville.educore.ac.uk Intramolecular oxidative coupling can lead to the formation of lactams. jchemlett.com

Reduction: The functional groups in this compound are already in a relatively reduced state. Further reduction is not a common transformation for this molecule. However, the synthesis of amino alcohols often involves the reduction of corresponding amino acids or their esters. core.ac.ukacs.org For example, N-protected amino acids can be reduced to N-protected β-amino alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) after activation with ethyl chloroformate. core.ac.uk

Acid-Base Chemistry and Protonation Equilibria

As an amino alcohol, this compound exhibits both acidic and basic properties. The amine group is basic due to the lone pair of electrons on the nitrogen atom, while the hydroxyl group is weakly acidic. youtube.com

In an aqueous solution, the compound will exist in equilibrium between different protonated forms. The specific species present depends on the pH of the solution.

At low pH (acidic conditions): The secondary amine will be protonated to form a secondary ammonium ion (-NH₂⁺-). The hydroxyl group will remain largely uncharged. The molecule will carry a net positive charge.

At neutral pH: A mixture of the protonated (ammonium) and neutral amine forms will exist, governed by the pKa of the amine. The hydroxyl group will be unprotonated.

At high pH (basic conditions): The amine group will be in its neutral, deprotonated form. At very high pH values, the hydroxyl group can be deprotonated to form an alkoxide ion (-O⁻), although this requires a strong base.

Table 1: Estimated Protonation Equilibria for this compound

| Functional Group | Equilibrium | Estimated pKa | Predominant Species at pH 7 |

| Secondary Amine | R₂NH₂⁺ ⇌ R₂NH + H⁺ | ~10-11 | R₂NH₂⁺ |

| Primary Alcohol | ROH ⇌ RO⁻ + H⁺ | ~16-18 | ROH |

This table is based on general values for similar functional groups and is for illustrative purposes. Actual pKa values would need to be determined experimentally.

The study of protonation equilibria is often conducted using pH-metric titration methods, where the change in pH is monitored upon the addition of an acid or base. researchgate.netacs.org

Investigating Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. This is typically achieved through a combination of experimental and computational methods.

Kinetic Studies: Reaction progress can be monitored by taking samples at regular intervals and analyzing them using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netacs.org This data allows for the determination of reaction rates, rate laws, and the influence of factors like temperature, concentration, and catalysts. For example, kinetic studies on the cyclization of other amino alcohols have shown the reactions to be first-order in the reactant. rsc.org In catalytic systems, such as the iridium-catalyzed conversion of primary alcohols to amino alcohols, reaction progress kinetic analysis can help identify the rate-limiting step and potential catalyst deactivation pathways. nih.gov

Mechanistic Studies: Various techniques are employed to elucidate reaction mechanisms:

Isotopic Labeling: Using isotopes (e.g., deuterium) can help track the movement of atoms and identify bond-breaking and bond-forming steps.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates can provide direct evidence for a proposed pathway.

Computational Modeling: Quantum chemical calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide insight into the stereoselectivity of a reaction.

Spectroscopic Analysis: Techniques like NMR can be used to characterize intermediates and products, providing structural information that helps to piece together the reaction mechanism. organic-chemistry.org

For a molecule like this compound, mechanistic investigations would focus on understanding the chemoselectivity (amine vs. alcohol reactivity), regioselectivity (in reactions like epoxide opening), and stereoselectivity of its transformations.

Computational and Theoretical Studies on 4 Methyl 2 Methylamino Pentan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. nih.gov These methods solve the Schrödinger equation or related equations to provide detailed information about molecular geometry, energy, and various spectroscopic parameters.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 4-Methyl-2-(methylamino)pentan-1-ol involves optimizing its molecular geometry to find the most stable arrangement of its atoms in space. This is achieved by calculating the forces on each atom and minimizing the total energy of the molecule. Both DFT, with functionals like B3LYP, and ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be employed for this purpose. researchgate.net

The optimized geometry provides key structural parameters. For this compound, this would include the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of a chiral center at the second carbon atom means that computational studies can be performed on both the (R) and (S) enantiomers.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. The electrostatic potential map would highlight the electron-rich regions, such as around the oxygen and nitrogen atoms, and electron-poor regions, which are important for understanding intermolecular interactions.

| Parameter | Bond | Value |

|---|---|---|

| Bond Lengths (Å) | C-C | 1.52 - 1.54 |

| C-N | 1.46 - 1.48 | |

| C-O | 1.42 - 1.44 | |

| N-H | 1.01 - 1.02 | |

| O-H | 0.96 - 0.98 | |

| Bond Angles (°) | C-C-C | 109 - 112 |

| C-N-C | 110 - 114 | |

| C-O-H | 107 - 109 | |

| Dihedral Angles (°) | H-O-C-C | -170 to 170 |

| C-C-N-C | -175 to 175 |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for the O-H and N-H stretching vibrations, C-H stretching, and C-O and C-N bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum. This is invaluable for confirming the molecular structure and assigning experimental signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | O-H Stretch (cm⁻¹) | 3300 - 3400 |

| N-H Stretch (cm⁻¹) | 3200 - 3300 | |

| C-H Stretch (cm⁻¹) | 2850 - 3000 | |

| C-O Stretch (cm⁻¹) | 1050 - 1150 | |

| ¹H NMR | -OH (ppm) | 2.0 - 4.0 |

| -NH (ppm) | 1.5 - 3.0 | |

| -CH, -CH₂, -CH₃ (ppm) | 0.8 - 3.5 | |

| ¹³C NMR | C-O (ppm) | 60 - 70 |

| C-N (ppm) | 50 - 60 | |

| Alkyl C (ppm) | 10 - 40 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com In an MD simulation, the atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. This approach allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions over time.

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box, often with a solvent like water, and simulating their movements over a period of nanoseconds or even microseconds. nih.gov The results can provide insights into:

Conformational Dynamics: How the molecule explores its conformational space over time.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: Such as diffusion coefficients.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is heavily influenced by its interactions with neighboring molecules and the solvent. nih.gov The hydroxyl and amino groups are capable of forming hydrogen bonds, which are strong intermolecular interactions that significantly affect the physical properties of the compound, such as its boiling point and solubility.

Computational studies can model these interactions explicitly. For example, MD simulations can directly show the formation and breaking of hydrogen bonds between solute molecules or between the solute and solvent molecules. researchgate.net Quantum chemical calculations can be used to determine the strength of these hydrogen bonds by calculating the interaction energies of dimers or larger clusters of the molecule.

The effect of a solvent can also be modeled implicitly, using a continuum solvent model, or explicitly, by including solvent molecules in the simulation. The choice of method depends on the desired balance between accuracy and computational cost. These studies are essential for understanding how the solvent environment influences the conformational preferences and reactivity of this compound.

Applications of 4 Methyl 2 Methylamino Pentan 1 Ol in Chemical Synthesis

As Chiral Building Blocks in Organic Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry. enamine.net The presence of two stereocenters in 4-Methyl-2-(methylamino)pentan-1-ol makes its stereoisomers valuable starting materials or intermediates for the synthesis of enantiomerically pure compounds.

One notable application is in the synthesis of non-phthalate internal donors for Ziegler-Natta catalysts, which are crucial for the production of polypropylene. The specific stereoisomer of this compound is used as a precursor to synthesize a dibenzoate derivative, which then acts as an internal donor. google.com This donor plays a critical role in controlling the stereoregularity of the polymer, thereby influencing its physical and mechanical properties.

The synthesis involves the benzoylation of 4-(methylamino)pentan-2-ol (B13901326), as detailed in the following reaction scheme:

| Reactants | Reagents | Product |

| 4-(methylamino)pentan-2-ol, Toluene, Pyridine | Benzoyl chloride | 4-[benzoyl(methyl)amino]pentane-2-yl benzoate |

Table 1: Synthesis of a Dibenzoate Derivative from 4-(methylamino)pentan-2-ol. google.com

This application underscores the importance of the defined stereochemistry of this compound in directing the outcome of polymerization processes.

Ligand Design for Asymmetric Catalysis

While specific examples of ligands derived directly from this compound are not extensively documented in publicly available research, its structure is archetypal for the synthesis of chiral ligands. Amino alcohols are well-established precursors for a variety of ligands used in asymmetric catalysis, such as those for reductions, alkylations, and C-C bond-forming reactions. The combination of a secondary amine and a primary alcohol offers two points for modification, allowing for the creation of bidentate ligands that can coordinate to a metal center.

The general approach involves the derivatization of the amino and hydroxyl groups to introduce phosphine, phosphite, or other coordinating moieties. The chirality of the this compound backbone can induce stereoselectivity in the catalyzed reaction. The development of novel ligands from readily available chiral amino alcohols is an ongoing area of research in organic synthesis.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a valuable intermediate. Its role as a precursor in the synthesis of the aforementioned non-phthalate internal donor for polymerization catalysts is a prime example. google.com The synthesis, which starts from acetylacetone (B45752) and involves the reduction of a ketoenamine to the amino alcohol, highlights its utility as a readily accessible intermediate. google.com

The patent literature describes a multi-step process where 4-(methylamino)pentan-2-ol is a key intermediate, which is then converted to the final dibenzoate product. google.com This demonstrates its role in the industrial production of specialized chemicals where precise molecular architecture is paramount.

| Precursor Compound | Intermediate Compound | Final Product |

| 4-(methylamino)pent-3-en-2-one | 4-(methylamino)pentan-2-ol | 4-[benzoyl(methyl)amino]pentane-2-yl benzoate |

Table 2: this compound as a Key Intermediate in Fine Chemical Synthesis. google.com

Derivatization for Functional Material Development

The derivatization of amino alcohols is a versatile strategy for the development of functional materials. The presence of both an amine and a hydroxyl group in this compound allows for its incorporation into polymeric structures through various chemical reactions. While specific research on the use of this particular amino alcohol in functional material development is limited, the general principles of amino alcohol derivatization are well-established.

Amino groups are nucleophilic and can react with a variety of functional groups such as aldehydes, isocyanates, and anhydrides, making them suitable for polymerization and surface modification. nih.gov For instance, amino alcohols can be used as monomers in the synthesis of poly(ester amide)s, a class of biodegradable elastomers with tunable properties. nih.gov The incorporation of such amino alcohols can introduce hydrophilicity and provide sites for further functionalization of the material.

The derivatization of the hydroxyl group, for example, through esterification, can also be employed to attach the molecule to a polymer backbone or to create new monomers. The potential for creating a range of functional polymers from amino alcohol precursors like this compound is significant, although this specific application remains an area for future exploration.

Environmental and Biological Metabolism of 4 Methyl 2 Methylamino Pentan 1 Ol Non Clinical

Pathways of Biodegradation and Biotransformation

Potential initial steps in the biodegradation of 4-Methyl-2-(methylamino)pentan-1-ol by environmental microorganisms could involve:

N-Dealkylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated compounds. This would lead to the formation of a primary amine, 4-amino-4-methylpentan-1-ol, and formaldehyde.

Oxidation of the Alcohol Group: The primary alcohol group is a likely site for oxidation, potentially being converted first to an aldehyde (4-Methyl-2-(methylamino)pentan-1-al) and subsequently to a carboxylic acid (4-Methyl-2-(methylamino)pentanoic acid).

Oxidative Deamination: The amino group could be removed through oxidative processes, leading to the formation of a ketone (4-methyl-1-hydroxypentan-2-one) and releasing ammonia.

These initial transformation products would likely undergo further degradation, eventually leading to the cleavage of the carbon backbone and mineralization to carbon dioxide, water, and inorganic nitrogen. The biodegradation of other amino alcohols, such as ethanolamines, has been shown to be positively influenced by the presence of the hydroxyl group.

It is important to note that these are predicted pathways based on the degradation of analogous structures. The actual metabolic routes and the microorganisms capable of degrading this compound would require empirical investigation.

Environmental Fate and Degradation Products

In the absence of experimental data, computational models such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can provide predictions regarding the environmental fate of chemical substances. episuite.dev These models use the chemical structure to estimate properties related to persistence, bioaccumulation, and transport in the environment.

Predicted Environmental Fate of this compound

The following table summarizes the predicted environmental fate of this compound based on computational modeling. It is crucial to understand that these are estimated values and should not be used as a substitute for experimental data. episuite.dev

| Parameter | Predicted Value/Outcome | Implication |

|---|---|---|

| Biodegradation | Predicted to be readily biodegradable. | The compound is not expected to persist for long periods in the environment under aerobic conditions. |

| Soil Adsorption Coefficient (Koc) | Low | Indicates high mobility in soil; the compound is likely to leach into groundwater. |

| Octanol-Water Partition Coefficient (Log Kow) | Low | Suggests low potential for bioaccumulation in aquatic organisms. |

| Atmospheric Oxidation | Rapidly degraded by hydroxyl radicals. | The compound is not expected to persist in the atmosphere. |

Potential Degradation Products

Based on the hypothesized biodegradation pathways, a number of degradation products could be formed in the environment. These include, but are not limited to, the compounds listed in the table below. The formation and persistence of these products would depend on various environmental factors such as microbial populations, temperature, pH, and the presence of other substances.

| Potential Degradation Product | Hypothesized Formation Pathway |

|---|---|

| 4-Amino-4-methylpentan-1-ol | N-Dealkylation |

| Formaldehyde | N-Dealkylation |

| 4-Methyl-2-(methylamino)pentanoic acid | Oxidation of the primary alcohol |

| 4-Methyl-1-hydroxypentan-2-one | Oxidative deamination |

| Ammonia | Oxidative deamination |

The environmental release of amine-containing compounds can also lead to the formation of other byproducts, such as nitrosamines, through reactions with nitrogen oxides in the atmosphere or in water. nih.govieaghg.org However, the potential for such reactions involving this compound has not been specifically studied.

Advanced Analytical Method Development for 4 Methyl 2 Methylamino Pentan 1 Ol in Research Matrices

Chromatographic Methodologies (HPLC, GC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For non-volatile, polar compounds like amino alcohols, HPLC and UPLC are the preferred chromatographic techniques. A method for 4-Methyl-2-(methylamino)pentan-1-ol would likely employ reversed-phase chromatography.

Column: A C18 or C8 column would be a typical starting point for method development.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile or methanol (B129727) would be necessary to achieve adequate retention and peak shape. akjournals.com

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) might be possible but would likely suffer from low sensitivity and selectivity. More effective detection would require derivatization. Pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) in the presence of a chiral mercaptan could be used to form a fluorescent derivative, enabling highly sensitive fluorescence detection and potential chiral separation. nih.gov

Gas Chromatography (GC): Direct analysis of polar amino alcohols like this compound by GC is challenging due to their low volatility and tendency to exhibit poor peak shape. Therefore, derivatization is essential to block the polar amino and hydroxyl groups.

Derivatization: Silylation reagents (e.g., MTBSTFA) or acylation reagents are commonly used to increase volatility for GC analysis. The derivatization step would need to be optimized for reaction efficiency and stability.

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), would likely be used to separate the derivatized analyte.

Parameters: Typical GC parameters would involve an injector temperature around 250-260°C and an oven temperature program starting at a lower temperature (e.g., 100°C) and ramping up to ensure elution.

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques are essential for providing the selectivity and sensitivity required for the definitive identification and quantification of such compounds in complex research matrices like biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS would be the most powerful and widely used technique for the analysis of this compound.

Ionization: Electrospray ionization (ESI) in positive mode would be effective, as the secondary amine group is readily protonated to form a [M+H]⁺ ion.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide the highest selectivity and sensitivity. This involves selecting the protonated molecule as the precursor ion and monitoring specific, characteristic product ions generated through collision-induced dissociation (CID). For a compound with a molecular weight of 131.22 g/mol , the precursor ion would be m/z 132.1. Product ions would likely result from the loss of water (m/z 114.1) or cleavage of the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS): Following successful derivatization, GC-MS provides robust identification based on both retention time and the mass spectrum.

Ionization: Electron Ionization (EI) is standard for GC-MS. The resulting mass spectrum, characterized by a unique fragmentation pattern, can be used for structural confirmation and library matching.

Analysis of Related Compounds: While no spectra for this compound are published, analysis of related cathinones shows characteristic fragmentation patterns that help in identification. For example, the analysis of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP) shows a base peak at m/z 100, indicative of cleavage at the carbonyl group. A similar predictable fragmentation would be expected for the derivatized form of this compound.

Development of Specific Detection and Quantification Assays

Developing a robust assay for the quantification of this compound in a research matrix (e.g., plasma, urine, or cell culture media) would involve several key steps based on LC-MS/MS methodology.

Sample Preparation: An extraction step is crucial to remove matrix interferences and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Internal Standard: A stable isotope-labeled internal standard (e.g., containing deuterium or ¹³C) of this compound would be ideal for the most accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response.

Method Validation: A full validation according to established guidelines would be necessary. This includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, recovery, and matrix effects.

Table of Potential LC-MS/MS Parameters for Method Development

| Parameter | Projected Setting |

| Chromatography | UPLC/HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 132.1 |

| Primary Product Ion | m/z 114.1 (Loss of H₂O) |

| Internal Standard | This compound-d₃ (hypothetical) |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of structurally complex molecules like 4-Methyl-2-(methylamino)pentan-1-ol is a foundational aspect of chemical research. Future efforts are anticipated to move beyond traditional multi-step chemical reactions towards more innovative and efficient methodologies.

One promising avenue is the development of biosynthetic routes. Researchers have successfully engineered metabolic pathways in microorganisms like E. coli to produce branched C6 alcohols such as 4-methyl-pentanol. researchgate.net This approach, which uses enzymes from various organisms to create a de novo pathway, offers a renewable and potentially more selective alternative to conventional synthesis. researchgate.net Adapting such a biocatalytic system could enable the production of this compound from simple sugars, representing a significant leap in sustainable chemical manufacturing.

Another area of exploration is the use of novel reagents and catalytic systems in traditional organic synthesis. For instance, the synthesis of related ketones, such as 4-Methyl-4-methylamino-pentan-2-one, provides a potential precursor. pharmaffiliates.commolport.com Future research could focus on developing highly selective and efficient catalytic reduction methods to convert this ketone to the desired alcohol, this compound, while controlling for side reactions. The development of novel synthetic methods for related structures, such as using substituted aryltrimethylstannanes or the reaction of 2-acyl-1-alkylamino-1-ethoxyethylenes, points to the diverse chemical strategies that could be adapted for this purpose. researchgate.net

| Synthetic Pathway | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Conventional Organic Synthesis | Multi-step chemical reactions, potentially involving the reduction of a ketone precursor like 4-Methyl-4-methylamino-pentan-2-one. pharmaffiliates.commolport.com | Well-established principles, scalable. | Often requires harsh reagents, may have multiple steps and lower yields. |

| Biocatalysis/Biosynthesis | Use of engineered microorganisms or isolated enzymes to perform specific chemical transformations. Inspired by the synthesis of related alcohols. researchgate.net | Sustainable (uses renewable feedstocks), high selectivity, mild reaction conditions. | Requires significant metabolic engineering and optimization of enzyme activity for a non-natural product. |

| Novel Catalytic Systems | Development of new metal or organocatalysts for key reaction steps, such as asymmetric reduction or amination. | Increased efficiency, higher selectivity (including stereoselectivity), lower environmental impact. | Discovery and optimization of catalysts for this specific substrate. |

Advanced Stereochemical Control

The structure of this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers. Each stereoisomer can have unique three-dimensional arrangements and, consequently, different chemical and physical properties. In many applications, only one specific stereoisomer provides the desired effect.

Future research will undoubtedly focus on methods for achieving advanced stereochemical control during synthesis. This involves the development of asymmetric synthesis techniques that preferentially produce one stereoisomer over the others. The relationship between stereoisomers, such as enantiomers and diastereomers, is a critical concept in drug design and material science. ethernet.edu.et

Crystallographic studies on related synthetic cathinone (B1664624) analogues have shown that these molecules often crystallize as racemic mixtures, containing an equal amount of two enantiomers. nih.govmdpi.com A key research goal is to move beyond the synthesis of mixtures and develop routes to stereochemically pure compounds. This could involve chiral catalysts, the use of chiral starting materials, or advanced separation techniques to isolate the desired isomer from a mixture. The detailed characterization of each stereoisomer using techniques like X-ray crystallography will be essential for understanding its specific structure and properties. nih.gov

Integration with Machine Learning in Chemical Research

The use of artificial intelligence and machine learning (ML) is rapidly transforming chemical research. While direct ML studies on this compound are not yet prevalent, this is a major emerging research direction. In silico studies, which use computer simulations to predict properties, are a precursor to this approach. For example, computational tools are already used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules, helping to identify promising candidates early in the discovery process. researchgate.net

Future research will likely integrate more sophisticated ML models. These models can be trained on large datasets of known chemical reactions and molecular properties to:

Predict Novel Synthetic Pathways: ML algorithms can suggest the most efficient and highest-yielding reaction routes, saving significant time and resources in the lab.

Optimize Reaction Conditions: AI can analyze variables like temperature, solvent, and catalyst to predict the optimal conditions for synthesizing this compound.

Forecast Physicochemical Properties: By learning from the structures of related analogues, ML can predict the properties of new or uncharacterized molecules, including their solubility, stability, and reactivity.

This data-driven approach can significantly accelerate the design-build-test-learn cycle in chemical research, allowing scientists to focus on the most promising avenues for investigation.

Design of Next-Generation Analogues for Specific Chemical Applications

A significant area of future research involves using this compound as a scaffold to design and synthesize next-generation analogues for specific chemical applications. By systematically modifying the molecular structure, researchers can fine-tune its properties. This practice is common in the development of research chemicals and other functional molecules. nih.gov

Research into related compounds, such as synthetic cathinones, provides a clear blueprint for this approach. Scientists have created extensive libraries of analogues by making targeted modifications to a core structure and evaluating the impact on their activity. nih.gov For example, studies on pyrovalerone analogues show that altering substituents on a phenyl ring can dramatically change a compound's biological transporter affinity. nih.gov Similarly, the synthesis of cathinones with different alkyl chains or aromatic systems, like naphthalen-2-yl groups, is an active area of exploration to create novel compounds. nih.gov

For this compound, this could involve:

Alkylation or Acylation: Modifying the methylamino or hydroxyl groups to change polarity and reactivity.

Chain Extension or Branching: Altering the pentyl backbone to influence steric hindrance and lipophilicity.

Introduction of Functional Groups: Adding groups like halogens or phenyl rings to create analogues with entirely new chemical properties, similar to the design of compounds like 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. nih.gov

This systematic design process allows for the creation of new molecules tailored for specific uses, from serving as intermediates in complex syntheses to acting as specialized solvents or ligands in catalysis.

| Modification Strategy | Example from Related Compounds | Potential Impact on Analogue Properties |

|---|---|---|

| Introduction of an Aromatic Ring | Creating phenyl-containing analogues like isohexedrone (4-methyl-2-(methylamino)-1-phenylpentan-1-one). springermedizin.de | Introduces electronic effects, potential for π-π stacking interactions. |

| Substitution on an Aromatic Ring | Adding fluorine or methyl groups to a phenyl ring, as in 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. mdpi.com | Fine-tunes electronic properties, solubility, and metabolic stability. |

| Variation of the N-Alkyl Group | Replacing an N-methyl group with an N-ethyl group, as in N-ethyl-2-amino-1-phenylheptan-1-one. mdpi.com | Alters basicity and steric bulk around the nitrogen atom. |

| Modification of the Carbonyl/Alcohol | The parent compound has an alcohol, while many analogues like 4-Methylpentedrone have a ketone. unodc.org | Changes hydrogen bonding capability, polarity, and chemical reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.